4-Chloro-2-(piperidin-4-YL)phenol
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Overview
Description
4-Chloro-2-(piperidin-4-YL)phenol is a chemical compound that features a phenol group substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-4-YL)phenol typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperidin-4-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(piperidin-4-YL)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperidin-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(piperidin-4-yl)benzamide: Similar structure but with an amide group instead of a phenol group.
4-Chloro-2-(piperidin-4-yl)aniline: Similar structure but with an amine group instead of a phenol group.
Uniqueness
4-Chloro-2-(piperidin-4-YL)phenol is unique due to the presence of both a phenol group and a piperidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |
InChI Key |
CVLZSIKXGCKHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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